6-Nitro-2,3-dihydroquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

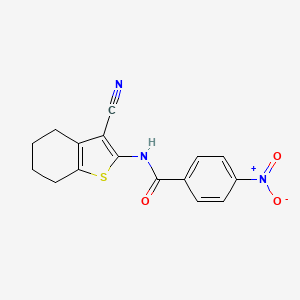

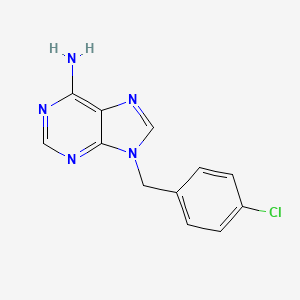

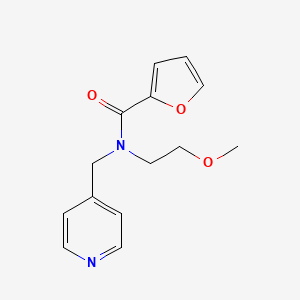

“6-Nitro-2,3-dihydroquinolin-4(1H)-one” is a synthetic organic compound that belongs to the quinolinone family. It has a molecular formula of C9H8N2O3 .

Synthesis Analysis

The synthesis of “6-Nitro-2,3-dihydroquinolin-4(1H)-one” has been reported in the literature. One method involves the reaction of p-nitroaniline with acrylic acid . Another method involves the decarboxycyclization of N-(2-carboxy-4-nitrophenyl)-β-alanine in acetic anhydride in the presence of potassium acetate .

Molecular Structure Analysis

The molecular structure of “6-Nitro-2,3-dihydroquinolin-4(1H)-one” consists of a quinolinone core with a nitro group at the 6-position . The molecular weight of the compound is 192.174.

Physical And Chemical Properties Analysis

The melting point of “6-Nitro-2,3-dihydroquinolin-4(1H)-one” has been reported to be 125-126°C . Other physical and chemical properties such as solubility, density, and stability are not specified in the available literature.

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

A study by Iyobe et al. (2001) explored the synthesis of derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-one and tested them for their platelet aggregation inhibitory effect. These compounds, including 6-nitro-2,3-dihydroquinolin-4(1H)-one derivatives, demonstrated selective inhibitory activity against platelet aggregation. This research highlights the potential application of these compounds in the development of new platelet aggregation inhibitors (Iyobe et al., 2001).

Synthesis Optimization

Ziyadullaev et al. (2020) developed a method for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one, closely related to 6-nitro-2,3-dihydroquinolin-4(1H)-one. Their research focused on optimizing the synthesis conditions and studying the structure of the product using various spectroscopic methods. This study contributes to the understanding of synthesizing such compounds more effectively (Ziyadullaev et al., 2020).

Chemical Synthesis and Reactions

Bekhli et al. (1979) reported on the synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-one by reacting p-nitroaniline with acrylic acid. Their work provides fundamental insights into the chemical reactions and properties of this compound, contributing to the broader understanding of its potential applications in various fields of chemistry and pharmaceuticals (Bekhli et al., 1979).

Application in Organic Chemistry

Hamana et al. (1977) explored the reactions of 2-phenylquinoline 1-oxide and its derivatives, investigating the nitration process which is relevant to understanding the reactions and properties of compounds like 6-nitro-2,3-dihydroquinolin-4(1H)-one. Their research contributes to the broader knowledge of organic synthesis and the manipulation of nitroquinoline derivatives (Hamana et al., 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGQRUWCTOCECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2,3-dihydroquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

![(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2384694.png)

![4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2384696.png)